molecular formula C10H12N2O B2476818 N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 1156153-23-9

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B2476818
CAS No.: 1156153-23-9
M. Wt: 176.219
InChI Key: UZZYYXNUKSQDMA-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide is an organic compound that features a pyridine ring attached to an amide group through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the reaction of N-methylpyridin-2-ylmethanamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
  • N-(pyridin-2-ylmethyl)benzamide
  • N-(pyridin-2-yl)amides

Comparison: N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide linkage and the position of the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-6-4-5-7-11-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYYXNUKSQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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